4-Phenylpiperidine-4-carboxylic acid

Descripción general

Descripción

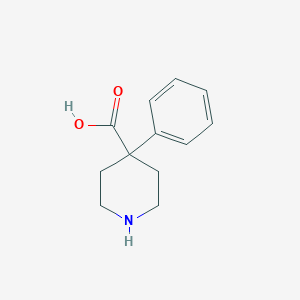

4-Phenylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

For large-scale production, a convenient route involves the use of tert-butyl esters of 4-carboxy-4-anilidopiperidines. This method significantly increases the overall yield of the target acids and their corresponding esters . The organic phase is typically washed with saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated under reduced pressure .

Análisis De Reacciones Químicas

Types of Reactions

4-Phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that can be further modified for specific applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

PPCA is primarily utilized as an intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly important in developing analgesics and anti-inflammatory drugs, enhancing pain management options.

Key Applications:

- Analgesics : Compounds derived from PPCA have shown efficacy in pain relief, making them valuable in clinical settings.

- Anti-inflammatory Agents : Research indicates that PPCA derivatives can reduce inflammation, contributing to treatments for conditions like arthritis.

Neuroscience Research

The compound plays a crucial role in neuroscience, particularly in studies related to neurotransmitter systems. Its application helps researchers understand the mechanisms of action for psychoactive substances, leading to advancements in mental health treatments.

Mechanisms of Action:

- PPCA interacts with specific receptors involved in pain pathways, suggesting potential applications in developing novel analgesics.

- Studies indicate that it may influence dopamine and serotonin pathways, which are critical in mood regulation and psychiatric disorders.

Organic Synthesis

In organic chemistry, PPCA serves as a versatile building block for synthesizing complex molecules. Its structural features facilitate various chemical reactions, making it essential for innovation in chemical manufacturing.

Synthesis Applications:

- Reagent : Used as a reagent in organic synthesis for producing other chemical compounds.

- Building Block : Functions as a precursor for synthesizing more complex structures used in drug development.

Drug Formulation

PPCA is also significant in formulating drug delivery systems. Its properties can enhance the bioavailability of active pharmaceutical ingredients (APIs), ensuring more effective therapies.

Drug Delivery Systems:

- Improves solubility and stability of drugs.

- Enhances the absorption of APIs through various routes of administration.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of PPCA exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, indicating strong potential as antimicrobial agents.

Case Study 2: Pain Management Applications

Research focusing on pain modulation revealed that derivatives of 4-phenylpiperidine compounds reduced pain responses in animal models. This suggests that the combination of piperidine and carboxylic acid functionalities may enhance therapeutic outcomes in pain management .

Mecanismo De Acción

The mechanism of action of 4-Phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative activity against cancer cells . The compound may also interact with neurotransmitter receptors in the central nervous system, contributing to its potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-4-phenylpiperidine: This compound features a hydroxyl group instead of a carboxylic acid group.

4-Cyano-4-phenylpiperidine: This derivative has a cyano group in place of the carboxylic acid group.

1-Methyl-4-phenylpiperidine:

Uniqueness

4-Phenylpiperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4-Phenylpiperidine-4-carboxylic acid is a significant compound in medicinal chemistry, primarily known for its role as a precursor in the synthesis of various pharmaceutical agents, including opioids. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as pethidinic acid, is characterized by its piperidine ring structure with a phenyl group and a carboxylic acid functional group. Its molecular formula is with a molar mass of 219.284 g/mol. The compound exhibits both acidic and basic properties due to the presence of the carboxylic acid and the piperidine nitrogen, allowing it to participate in various chemical reactions.

Analgesic Properties

This compound has been studied for its analgesic effects, particularly as a metabolite of meperidine (Demerol), an opioid analgesic. While it has limited opioid activity on its own, it plays a crucial role in the metabolism of meperidine, influencing its pharmacokinetics and pharmacodynamics. Research indicates that the compound may exhibit moderate analgesic effects when administered in specific formulations .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory activities. In vitro studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This property could make it beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is primarily mediated through its interaction with specific receptors in the body:

- Opioid Receptors : Although it has minimal direct agonistic effects on opioid receptors, its role as a metabolite of meperidine indicates that it may influence opioid receptor activity indirectly.

- Ion Channels : The compound may also interact with ion channels such as Kv1.3 potassium channels, which are implicated in various physiological processes including pain signaling and inflammation .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZGGKPKWGPNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868772 | |

| Record name | 4-Phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3627-45-0, 83949-32-0 | |

| Record name | 4-Phenyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3627-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonipecotic acid, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-phenylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.